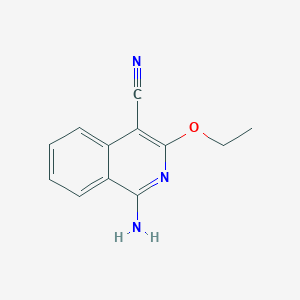
Guanidine, (4,7-dimethyl-2-quinolinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,7-Dimethylquinolin-2-yl)guanidine is a chemical compound with the molecular formula C12H14N4 It is a derivative of guanidine, featuring a quinoline ring substituted with two methyl groups at positions 4 and 7
Métodos De Preparación
The synthesis of 1-(4,7-Dimethylquinolin-2-yl)guanidine typically involves the reaction of 4,7-dimethylquinoline with guanidine derivatives. One common method is the reaction of 4,7-dimethylquinoline with S-methylisothiourea under basic conditions to yield the desired guanidine compound . This method is favored due to its efficiency and the relatively mild reaction conditions required.
Análisis De Reacciones Químicas
1-(4,7-Dimethylquinolin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the guanidine moiety, where nucleophiles such as amines or thiols can replace one of the nitrogen atoms, forming substituted guanidines.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
1-(4,7-Dimethylquinolin-2-yl)guanidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where guanidine derivatives have shown efficacy.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(4,7-Dimethylquinolin-2-yl)guanidine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the compound’s guanidine moiety plays a crucial role in its biological effects .
Comparación Con Compuestos Similares
1-(4,7-Dimethylquinolin-2-yl)guanidine can be compared to other guanidine derivatives, such as:
1-(4,6,7-Trimethylquinazolin-2-yl)guanidine: This compound has an additional methyl group and a different ring structure, which may affect its reactivity and biological activity.
1-(4,7-Dimethylquinazolin-2-yl)guanidine: Similar in structure but with a quinazoline ring instead of quinoline, leading to different chemical and biological properties.
Propiedades
Número CAS |
503612-31-5 |
|---|---|
Fórmula molecular |
C12H14N4 |
Peso molecular |
214.27 g/mol |
Nombre IUPAC |
2-(4,7-dimethylquinolin-2-yl)guanidine |
InChI |
InChI=1S/C12H14N4/c1-7-3-4-9-8(2)6-11(16-12(13)14)15-10(9)5-7/h3-6H,1-2H3,(H4,13,14,15,16) |
Clave InChI |
CWLWAXGJSWYVAA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=CC(=N2)N=C(N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Phenyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11888684.png)
![8-Methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11888687.png)
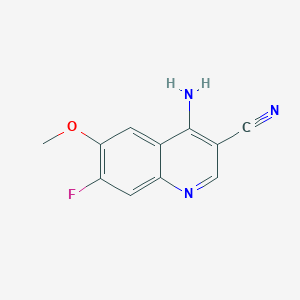

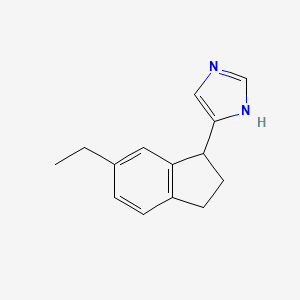
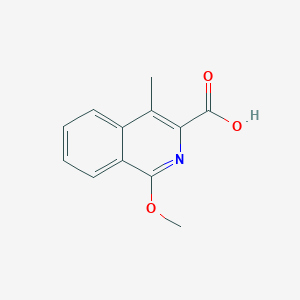


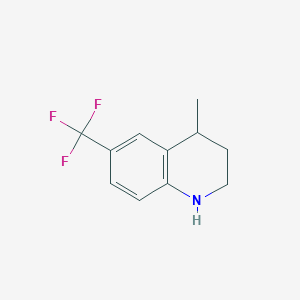
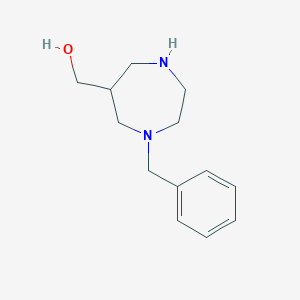
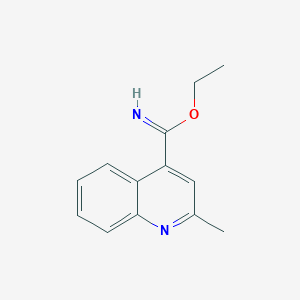
![3-Ethyl-9H-furo[3,4-b]chromen-9-one](/img/structure/B11888775.png)
